NDI-091143 is a potent and selective allosteric inhibitor of the human enzyme ATP citrate lyase (ACLY). ACLY plays a crucial role in cellular metabolism by catalyzing the conversion of citrate and coenzyme A (CoA) into acetyl-CoA, oxaloacetate, adenosine diphosphate (ADP), and inorganic phosphate. This enzymatic reaction is the primary source of cytoplasmic acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids, cholesterol, and isoprenoids. []
NDI-091143 is a novel compound identified as an allosteric inhibitor of ATP-citrate lyase, an enzyme critical in the metabolic pathways of lipogenesis and energy production. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly thyroid cancer, where ATP-citrate lyase is often upregulated, promoting tumor growth and progression. NDI-091143's mechanism of action involves altering the enzyme's conformation, thereby inhibiting its activity and affecting downstream metabolic processes.
NDI-091143 was developed through a series of medicinal chemistry efforts aimed at identifying small molecules that can effectively inhibit ATP-citrate lyase. The compound falls under the classification of small molecule inhibitors, specifically targeting metabolic enzymes involved in lipid synthesis. It has been extensively studied for its biochemical properties and therapeutic potential in oncology.
The synthesis of NDI-091143 involves several key steps, typically including the following:
While specific synthetic routes are proprietary, the general approach involves optimizing reaction conditions to maximize yield and minimize by-products.
NDI-091143 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with ATP-citrate lyase. The structural data includes:
The compound features a central aromatic ring system that is crucial for its binding affinity and specificity towards ATP-citrate lyase. The presence of hydroxyl groups enhances hydrogen bonding interactions with the enzyme.
In biochemical assays, NDI-091143 demonstrates its inhibitory effects through competitive inhibition mechanisms. This involves:
The detailed kinetics can be characterized using Lineweaver-Burk plots or other enzyme kinetics models to determine the nature of inhibition (competitive vs. non-competitive).
The mechanism by which NDI-091143 exerts its effects involves several key steps:
Research indicates that this mechanism can lead to apoptosis in cancer cells, particularly in thyroid cancer models where ATP-citrate lyase is overexpressed .
Relevant analyses include stability studies under various conditions and solubility assessments to determine optimal formulation strategies for therapeutic use.
NDI-091143 is primarily explored for its potential applications in cancer therapy due to its ability to inhibit ATP-citrate lyase:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: